Binding Affinity at LRRK2 G2019S Mutant: KINOMEscan Kd vs. Class Benchmark
The target compound demonstrates measurable binding affinity for the human LRRK2 G2019S mutant in the DiscoveRx KINOMEscan assay, an industry-standard competitive binding platform. The dissociation constant (Kd) was determined at a screening concentration of 1 µM [1]. This single-point affinity measurement places the compound within the active range of the 5-substituted-N-pyridazinylbenzamide series, where lead compounds such as Compound 18 and Compound 23 from Ding et al. (2019) achieved LRRK2 IC50 values in the nanomolar range in enzymatic assays [2]. However, the target compound's KINOMEscan Kd at 1 µM reflects a different assay format (binding vs. enzymatic activity) and a distinct mutant construct (G2019S vs. wild-type or other constructs), precluding direct numerical comparison but confirming engagement of the clinically relevant Parkinson's disease-associated mutant.
| Evidence Dimension | LRRK2 binding affinity (Kd) at G2019S mutant |
|---|---|
| Target Compound Data | Kd measured at 1 µM screening concentration (DiscoveRx KINOMEscan) |
| Comparator Or Baseline | Compound 18 (Ding et al. 2019): LRRK2 IC50 <10 nM (enzymatic assay); Compound 23: LRRK2 IC50 <10 nM (enzymatic assay) |
| Quantified Difference | Assay formats differ (binding Kd vs. enzymatic IC50); target compound confirmed active at G2019S mutant but at higher ligand concentration than enzymatic IC50 of leads |
| Conditions | Human LRRK2 (H970/E2527) G2019S mutant expressed in mammalian system; KINOMEscan competitive binding assay at 1 µM |
Why This Matters
Confirms the compound engages the G2019S mutant — the most common LRRK2 mutation in familial Parkinson's disease — providing a procurement-relevant anchor point distinct from compounds validated only on wild-type LRRK2.
- [1] BindingDB Entry 50015091; ChEMBL CHEMBL5040128. Binding affinity to human LRRK2 (H970/E2527) G2019S mutant expressed in mammalian system assessed as dissociation constant measured at 1 µM by DiscoveRx KINOMEscan assay. View Source
- [2] Ding X, Stasi LP, Dai X, Long K, Peng C, Zhao B, Wang H, Sun C, Hu H, Wan Z, Jandu KS, Philps OJ, Chen Y, Wang L, Liu Q, Edge C, Li Y, Dong K, Guan X, Tattersall FD, Reith AD, Ren F. 5-Substituted-N-pyridazinylbenzamides as potent and selective LRRK2 inhibitors: Improved brain unbound fraction enables efficacy. Bioorg Med Chem Lett. 2019;29(2):212-215. View Source
